molecular formula C25H23BrN2O B2954642 (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one CAS No. 341933-43-5

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2954642
CAS No.: 341933-43-5
M. Wt: 447.376
InChI Key: ILNFIRIPCIGYAA-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-5-Bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one (CAS Number: 341933-43-5) is a high-purity chemical compound with a molecular formula of C25H23BrN2O and a molecular weight of 447.367 g/mol. This specialized indolin-2-one derivative features a bromo substituent and a (4-isopropylphenyl)imino group at the 3-position, making it a valuable intermediate for researchers investigating the properties of indole-based scaffolds . Indole and 1,3-dihydro-2H-indol-2-one (oxindole) derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological potential . These scaffolds are frequently explored for a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, antibacterial, and antifungal applications . The specific stereochemistry (3Z) and substitution pattern of this compound make it a particularly interesting building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Researchers utilize this compound in the design and development of novel bioactive molecules, leveraging its structural framework to probe biological targets and mechanisms . This product is strictly for research purposes and is labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use.

Properties

IUPAC Name

5-bromo-1-(2-phenylethyl)-3-(4-propan-2-ylphenyl)iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O/c1-17(2)19-8-11-21(12-9-19)27-24-22-16-20(26)10-13-23(22)28(25(24)29)15-14-18-6-4-3-5-7-18/h3-13,16-17H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNFIRIPCIGYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, with CAS number 341933-43-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

The molecular formula of this compound is C25H23BrN2O, with a molecular weight of 447.37 g/mol. The structure features a bromine atom and an imino group, which are critical for its biological activity.

Synthesis

The synthesis typically involves:

  • Starting Materials : 5-bromoindole and 4-isopropylaniline.
  • Condensation Reaction : These materials undergo condensation in the presence of acetic acid to form an imino intermediate.
  • Cyclization : The intermediate is cyclized under controlled conditions to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of brominated indoles can effectively inhibit the growth of breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cells at low concentrations .

The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It may promote programmed cell death in malignant cells through the activation of apoptotic pathways.

Antimicrobial Activity

Some studies have suggested that this compound exhibits antimicrobial properties, potentially making it a candidate for developing new antibacterial agents. The presence of the bromine atom enhances its reactivity towards microbial targets .

Case Study 1: Cytotoxicity Evaluation

A study evaluated several derivatives of 5-bromoindoles against a panel of 60 human tumor cell lines. The results indicated that certain derivatives showed promising cytotoxic effects with log(10)GI(50) values indicating effective growth inhibition across multiple cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the imino group and substitution patterns on the phenyl rings significantly influence the biological activity of these compounds. For instance, increasing steric hindrance around the imino group tends to enhance anticancer activity .

Data Tables

Property Value
Molecular FormulaC25H23BrN2O
Molecular Weight447.37 g/mol
CAS Number341933-43-5
Anticancer Activity (log GI50)-6.40 (BT-549)
-6.10 (NCI-H23)
-6.02 (IGROV1)

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name & Source Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound (CAS 341933-43-5) C₂₅H₂₃BrN₂O 4-isopropylphenyl (C3), 2-phenylethyl (N1) 447.37 High lipophilicity; discontinued
T14 () C₂₁H₂₁BrFN₃O₃ 2-morpholine-4-yl-propoxy (C4) 462.31 Fluorine and morpholine enhance solubility
1191–141 () C₂₂H₁₅F₂N₃O 4-fluorophenylmethyl (N1), 4-fluoroanilino (C3) ~383.37 (calc.) Fluorine improves metabolic stability
1191–126 () C₂₃H₁₅F₂N₃O 4-cyanophenyl (C3) ~393.39 (calc.) Nitrile group enhances polarity
386761-11-1 () C₁₅H₁₀BrClN₂O 3-chloro-4-methylphenyl (C3) 349.61 Smaller size; chloro group increases reactivity
() C₁₄H₈BrN₃O₃ 4-nitrophenyl (C3) ~354.14 (calc.) Nitro group confers anticonvulsant activity

Key Observations :

Halogen Effects: Bromine at C5 (target compound) vs. fluorine (T14, 1191–141) alters electronic properties and binding affinity. Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets .

N-Substituent Variations :

  • The 2-phenylethyl group at N1 in the target compound increases lipophilicity compared to simpler N-methyl or N-acetyl groups (e.g., ) .

Critical Differences :

  • The 2-phenylethyl substituent in the target compound likely requires additional alkylation steps compared to N-methyl derivatives .
  • Morpholine-containing analogues (T14) involve multi-step syntheses with propoxy linkers, increasing synthetic complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.